2-chloro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-5-7-11(8-6-10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEMCVFPLGEVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be synthesized by reacting 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Coupling Reaction: The resulting boronic ester is then coupled with 2-chloroacetamide using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The boronic ester moiety can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a solvent such as ethanol or toluene.
Major Products
Substitution Reactions: Products include substituted acetamides where the chlorine atom is replaced by the nucleophile.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the boronic ester with an aryl halide.
Scientific Research Applications
2-chloro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide depends on the specific application and the target molecule. In general, the boronic ester moiety can interact with various biological targets, such as enzymes, by forming reversible covalent bonds with active site residues. This interaction can inhibit the activity of the enzyme, leading to potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Acetamide Boronates
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but para-substituted benzyl analogs (e.g., 198–200°C) exhibit higher thermal stability due to crystallinity from planar aryl stacking . Methoxy groups reduce melting points (88–90°C) by disrupting molecular packing .
- Reactivity : The chloroacetamide group in the target compound enables nucleophilic substitution, whereas azetidinyl or tert-butyl groups in analogs prioritize hydrogen bonding or hydrophobic interactions .
Biological Activity
2-Chloro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H20BClN2O3
- Molecular Weight : 334.7 g/mol
- CAS Number : 2246695-30-5
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the dioxaborolane moiety is significant for its role in:
- Inhibition of Protein Kinases : The compound has shown promise as an inhibitor of certain protein kinases, which play crucial roles in cellular signaling pathways.
- Anticancer Activity : Preliminary studies suggest that it may exhibit selective cytotoxic effects against cancer cell lines while sparing normal cells.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study focusing on triple-negative breast cancer (TNBC), this compound demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC50 value of approximately 0.126 μM. This was accompanied by a notable selectivity index compared to non-cancerous MCF10A cells, indicating a potential therapeutic window for targeting malignant cells without affecting normal ones .
Case Study 2: Antiviral Properties
Another investigation assessed the compound's antiviral properties against influenza viruses. The results indicated a substantial reduction in viral replication rates in infected murine models. The compound exhibited a direct effect on viral load reduction within the lungs of infected subjects .
Toxicology and Safety Profile
Toxicological assessments have indicated that the compound has a favorable safety profile. In vivo studies conducted on healthy mice revealed no significant adverse effects at doses up to 40 mg/kg administered orally over three days. This suggests that the compound may be suitable for further development as a therapeutic agent with manageable toxicity .
Q & A
Basic Research Questions
Q. How is 2-chloro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide synthesized, and what are the critical characterization methods?
- Synthesis : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. Boronic ester intermediates (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives) are coupled with chloroacetamide precursors under inert conditions .
- Characterization :
- NMR : NMR (126 MHz, CDCl) confirms the presence of the boronate ester (δ 84.9 ppm for dioxaborolane carbons) and acetamide carbonyl (δ 169.5 ppm) .
- X-ray crystallography : Single-crystal analysis (e.g., using a Bruker diffractometer) verifies molecular geometry and intermolecular interactions .
Q. What are the stability considerations for this compound under experimental conditions?
- Hydrolysis sensitivity : The boronate ester group is prone to hydrolysis in protic solvents (e.g., water or methanol). Stability tests using NMR in CDCl over 24 hours show <5% degradation .
- Storage : Store under nitrogen at −20°C in anhydrous DMSO or THF to prevent boronate cleavage .
Advanced Research Questions
Q. How does the boronate ester moiety influence reactivity in cross-coupling reactions?
- Mechanistic role : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a directing group in meta-selective C−H borylation reactions. Anionic ligands (e.g., KOBu) enhance regioselectivity by stabilizing transition states .
- Kinetic studies : Reaction progress monitored via GC-MS reveals a second-order dependence on palladium catalyst concentration .
Q. What analytical challenges arise when quantifying this compound in complex mixtures?
- Chromatographic separation : Reverse-phase HPLC (C18 column) with UV detection (λ = 254 nm) resolves it from polar degradates. Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid improves peak symmetry .
- Mass spectrometry : ESI-MS ([M+H] at m/z 270.14) confirms molecular identity, while tandem MS/MS distinguishes fragmentation pathways from structurally similar acetamides .
Q. How is this compound utilized in drug discovery pipelines?
- Prodrug design : The boronate ester serves as a bioreversible protecting group, enabling controlled release of active metabolites in vivo. For example, it enhances solubility of kinase inhibitors in preclinical models .
- Structure-activity relationship (SAR) : Modifications to the chloroacetamide moiety (e.g., substitution with fluorophenyl groups) improve binding affinity to target enzymes (e.g., FLAP inhibitors) by 3–5-fold .
Contradictions and Resolutions
- Stereochemical outcomes : reports high yields (86%) for para-substituted derivatives, while emphasizes meta-selectivity. Resolution: Regioselectivity depends on ligand choice (e.g., anionic ligands favor meta-borylation) .
- Degradation pathways : attributes instability to hydrolysis, whereas notes oxidative degradation in air. Recommendation: Use antioxidants (e.g., BHT) in aerobic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
